molecular formula C21H19NO2 B269458 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide

2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B269458
M. Wt: 317.4 g/mol
InChI Key: ILKNDHBHSMVOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide, also known as BML-210, is a synthetic compound that belongs to the class of arylacetamide derivatives. It is commonly used in scientific research due to its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The exact mechanism of action of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in various animal models of inflammation. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the production of inflammatory mediators. This compound has been reported to have analgesic effects in various animal models of pain, including neuropathic pain and inflammatory pain.

Advantages and Limitations for Lab Experiments

2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide is a useful tool for studying the role of COX-2 and NF-κB in inflammation and pain. It is relatively easy to synthesize and has been shown to be effective in various animal models of inflammation and pain. However, there are some limitations to the use of this compound in lab experiments. For example, it is not clear whether the effects of this compound are specific to COX-2 or whether they are mediated by other pathways. In addition, the optimal dose and route of administration of this compound in animal models have not been fully established.

Future Directions

There are several future directions for the study of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer, as it has been shown to have anti-tumor effects in some animal models. Finally, further studies are needed to determine the optimal dose and route of administration of this compound in animal models of inflammation and pain.

Synthesis Methods

The synthesis of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide involves the reaction of 4-bromobiphenyl, 3-methoxyphenylacetic acid, and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in a solvent mixture of dichloromethane and dimethylformamide at room temperature. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-(biphenyl-4-yl)-N-(3-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. This compound has also been investigated for its potential use in the treatment of neuropathic pain, arthritis, and cancer.

properties

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C21H19NO2/c1-24-20-9-5-8-19(15-20)22-21(23)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,22,23)

InChI Key

ILKNDHBHSMVOCU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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